molecular formula C16H13BrN2O4S2 B2528928 (Z)-methyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-84-4

(Z)-methyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2528928
CAS No.: 865199-84-4
M. Wt: 441.31
InChI Key: ZMQAALQKJPXPJU-VLGSPTGOSA-N
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Description

(Z)-methyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C16H13BrN2O4S2 and its molecular weight is 441.31. The purity is usually 95%.
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Biological Activity

(Z)-methyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a benzothiazole ring and a brominated thiophene moiety. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's chemical structure can be represented as follows:

C15H14BrN3O3S\text{C}_{15}\text{H}_{14}\text{BrN}_3\text{O}_3\text{S}

Synthesis Overview

The synthesis typically involves several steps:

  • Formation of the Benzothiazole Ring : This can be achieved through the cyclization of o-aminothiophenol with suitable carboxylic acid derivatives.
  • Introduction of the Thiophene Ring : Utilized via a cross-coupling reaction, such as the Suzuki-Miyaura coupling.
  • Final Coupling and Esterification : The final step involves coupling the benzothiazole and thiophene moieties, followed by esterification to form the methyl ester.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar benzothiazole derivatives. For instance, compounds with benzothiazole structures have demonstrated significant inhibition of cancer cell proliferation in various cell lines, including A431 and A549 cells. The mechanism often involves apoptosis induction and cell cycle arrest mediated by specific signaling pathways like AKT and ERK .

Table 1: Summary of Anticancer Activity

Compound NameCell Lines TestedIC50 (μM)Mechanism of Action
Compound B7A4311.0Apoptosis induction
A5492.0Cell cycle arrest
H12994.0Inhibition of AKT/ERK

Anti-inflammatory Effects

Benzothiazole derivatives have also been noted for their anti-inflammatory properties. Research indicates that these compounds can reduce levels of inflammatory cytokines such as IL-6 and TNF-α, which are critical in various inflammatory diseases .

Case Study: Compound B7
In a study evaluating compound B7 (a benzothiazole derivative), it was found to significantly inhibit IL-6 and TNF-α production in vitro, suggesting potential for treating inflammatory conditions alongside cancer therapies .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The bromine substituent enhances binding affinity to enzymes or receptors involved in tumor progression and inflammation.

Comparison with Similar Compounds

When compared to other benzothiazole derivatives, this compound exhibits unique characteristics due to its specific combination of functional groups. For instance, compounds like methyl 2-(5-bromo-2-thienyl)carbonyl imino derivatives show similar biological activities but may differ in potency and selectivity against certain cancer types or inflammatory pathways .

Table 2: Comparison with Similar Compounds

Compound NameAnticancer ActivityAnti-inflammatory Activity
(Z)-methyl 2-(...)acetateModerateSignificant
Methyl 2-(5-bromo-2-thienyl)carbonyl iminoHighModerate
(Z)-methyl 2-(...)sulfamoylbenzo[d]thiazol-3(2H)LowHigh

Properties

IUPAC Name

methyl 2-[2-(5-bromothiophene-2-carbonyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O4S2/c1-22-9-3-4-10-12(7-9)25-16(19(10)8-14(20)23-2)18-15(21)11-5-6-13(17)24-11/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQAALQKJPXPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)Br)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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